![molecular formula C10H16ClN B2605347 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride CAS No. 2445759-74-8](/img/structure/B2605347.png)

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

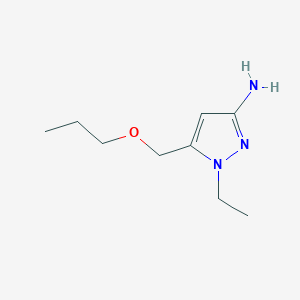

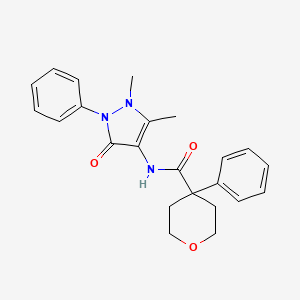

“(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride” is a chemical compound with the molecular formula C9H13N . It is used for proteomics research .

Synthesis Analysis

The synthesis of a similar compound, (1r,2r,6s,7s)-4-(1-phenylethyl)-4-azatricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione, has been reported . The desired monomer was successfully prepared from exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) and 1-phenylethylamine . The obtained monomer exhibited good reactivity in ROMP polymerization over the 1st generation Grubbs catalyst .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H13N . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Physical and Chemical Properties Analysis

The molecular weight of this compound is 135.21 . Other physical and chemical properties such as boiling point, density, etc., are not available in the current search results.科学的研究の応用

Synthesis and Structure Exploration

One area of application is in the synthesis and structural analysis of complex organic compounds. For instance, Kirby et al. (2001) detailed the synthesis, properties, and reactions of a related twisted amide, highlighting its basic and nucleophilic nature and its potential in cyclization reactions, which can be an efficient intramolecular process (Kirby, Komarov, & Feeder, 2001). Similarly, Warden et al. (2001) adapted the coordination environment of 1,4,7-triazacyclononane through sequential functionalization, showcasing its utility in biomimetic studies (Warden, Graham, Hearn, & Spiccia, 2001).

Reactivity and Mechanistic Studies

Research also delves into understanding the reactivity and mechanism of action of such compounds. Komarov et al. (2015) synthesized 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to the queried chemical, demonstrating its potential as a transition-state mimic for enzyme-catalyzed cis-trans isomerization involved in peptide and protein folding (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).

Potential Biological Applications

While your request excludes information on drug use and dosage, it's worth noting that research into the structural analogs of tricyclic compounds extends to exploring their biological activities. Sultana et al. (2014) synthesized and characterized metal complexes of amantadine, indicating the potential for biological interactions (Sultana, Arayne, Haider, & Shahnaz, 2014).

Synthesis of Novel Derivatives

The synthesis of novel derivatives for various applications is another significant area. For example, Ramesh et al. (1999) reported on the efficient synthesis of 4-N-acetylamino-1-benzoylcyclopent-2-enes, starting from enantiopure tricyclic enaminones, showcasing the versatility of tricyclic frameworks in synthetic chemistry (Ramesh, Klunder, & Zwanenburg, 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h1-2,6-10H,3-5,11H2;1H/t6-,7+,8-,9?,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRIGVBJOCQJAF-LWUACZIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C3CC2C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)

![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2605266.png)

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

![Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2605285.png)

![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)